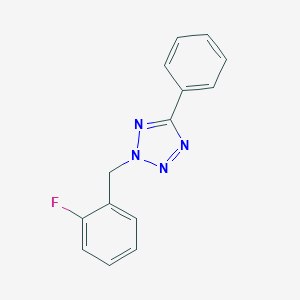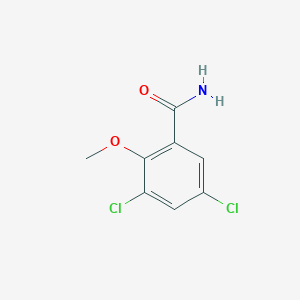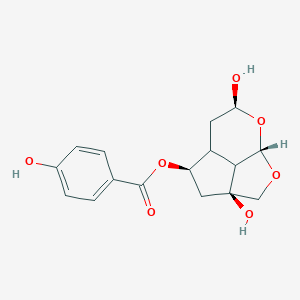
2-(Benzoyloxy)-4-phenyl-3-butenenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzoyloxy)-4-phenyl-3-butenenitrile, also known as BPN, is a chemical compound that belongs to the family of α,β-unsaturated nitriles. BPN has gained significant attention in recent years due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science.
Wirkmechanismus
The mechanism of action of 2-(Benzoyloxy)-4-phenyl-3-butenenitrile is not fully understood. However, it has been proposed that 2-(Benzoyloxy)-4-phenyl-3-butenenitrile inhibits tubulin polymerization by binding to the colchicine site on tubulin. This binding prevents the formation of microtubules, which are essential for cell division. As a result, 2-(Benzoyloxy)-4-phenyl-3-butenenitrile induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(Benzoyloxy)-4-phenyl-3-butenenitrile has been found to exhibit both biochemical and physiological effects. In vitro studies have shown that 2-(Benzoyloxy)-4-phenyl-3-butenenitrile inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 2-(Benzoyloxy)-4-phenyl-3-butenenitrile has also been found to exhibit antifungal and antibacterial activities. In vivo studies have shown that 2-(Benzoyloxy)-4-phenyl-3-butenenitrile exhibits anticancer activity in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(Benzoyloxy)-4-phenyl-3-butenenitrile is its potent anticancer activity. 2-(Benzoyloxy)-4-phenyl-3-butenenitrile has been found to be effective against various cancer cell lines, including those that are resistant to conventional chemotherapy. However, one of the limitations of 2-(Benzoyloxy)-4-phenyl-3-butenenitrile is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on 2-(Benzoyloxy)-4-phenyl-3-butenenitrile. One potential direction is to investigate the structure-activity relationship of 2-(Benzoyloxy)-4-phenyl-3-butenenitrile and its analogs. This will help to identify the key structural features that are responsible for its biological activity. Another potential direction is to develop more efficient synthetic methods for 2-(Benzoyloxy)-4-phenyl-3-butenenitrile and its analogs. This will help to overcome the limitations associated with the current synthetic methods. Finally, further studies are needed to investigate the in vivo efficacy and toxicity of 2-(Benzoyloxy)-4-phenyl-3-butenenitrile and its analogs. This will help to determine their potential as anticancer agents in humans.
Conclusion:
In conclusion, 2-(Benzoyloxy)-4-phenyl-3-butenenitrile is a chemical compound that has gained significant attention in recent years due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. 2-(Benzoyloxy)-4-phenyl-3-butenenitrile has been found to exhibit potent anticancer, antifungal, and antibacterial activities. Further research is needed to investigate the structure-activity relationship, develop more efficient synthetic methods, and determine the in vivo efficacy and toxicity of 2-(Benzoyloxy)-4-phenyl-3-butenenitrile and its analogs.
Synthesemethoden
The synthesis of 2-(Benzoyloxy)-4-phenyl-3-butenenitrile can be achieved through a multistep reaction process. The first step involves the reaction of benzaldehyde with malononitrile in the presence of piperidine to form 2-(benzoyl)acetonitrile. The second step involves the reaction of 2-(benzoyl)acetonitrile with phenylacetylene in the presence of potassium tert-butoxide to form 2-(Benzoyloxy)-4-phenyl-3-butenenitrile. The overall reaction scheme is shown below:
Wissenschaftliche Forschungsanwendungen
2-(Benzoyloxy)-4-phenyl-3-butenenitrile has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anticancer, antifungal, and antibacterial activities. 2-(Benzoyloxy)-4-phenyl-3-butenenitrile has also been found to be a potent inhibitor of tubulin polymerization, which is essential for the formation of microtubules in cells. Due to its ability to inhibit tubulin polymerization, 2-(Benzoyloxy)-4-phenyl-3-butenenitrile has been investigated as a potential anticancer agent.
Eigenschaften
CAS-Nummer |
1591-17-9 |
|---|---|
Produktname |
2-(Benzoyloxy)-4-phenyl-3-butenenitrile |
Molekularformel |
C17H13NO2 |
Molekulargewicht |
263.29 g/mol |
IUPAC-Name |
(1-cyano-3-phenylprop-2-enyl) benzoate |
InChI |
InChI=1S/C17H13NO2/c18-13-16(12-11-14-7-3-1-4-8-14)20-17(19)15-9-5-2-6-10-15/h1-12,16H |
InChI-Schlüssel |
HEHFCYOFVZHSGV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C=CC(C#N)OC(=O)C2=CC=CC=C2 |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC(C#N)OC(=O)C2=CC=CC=C2 |
Synonyme |
2-(Benzoyloxy)-4-phenyl-3-butenenitrile |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[1,1'-biphenyl]-4-yl-3,4,5-trimethoxybenzamide](/img/structure/B223963.png)


![2-[4-(2-amino-3-cyano-4H-benzo[h]chromen-4-yl)-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B223983.png)

![N-[(4-acetylphenyl)carbamothioyl]butanamide](/img/structure/B223992.png)



![N-[2-(acetylamino)phenyl]benzamide](/img/structure/B224004.png)
